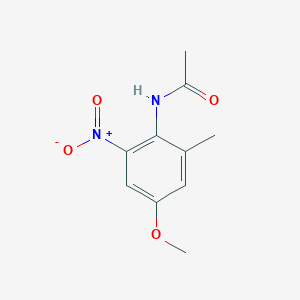

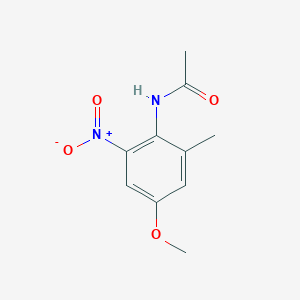

N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-6-4-8(16-3)5-9(12(14)15)10(6)11-7(2)13/h4-5H,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJQUJCGUCWUKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401250321 | |

| Record name | N-(4-Methoxy-2-methyl-6-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401250321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500562-84-5 | |

| Record name | N-(4-Methoxy-2-methyl-6-nitrophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500562-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Methoxy-2-methyl-6-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401250321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide

Abstract

This technical guide provides a comprehensive structural analysis of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide, a substituted aromatic nitro compound of interest in medicinal chemistry and materials science. Due to the regioselective nature of the nitration of its precursor, this specific isomer is often a minor product, making its isolation and characterization challenging. This guide, therefore, employs a predictive and comparative approach, leveraging detailed experimental data from its more prevalent isomers, N-(4-methoxy-2-nitrophenyl)acetamide and N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide. We will delve into the proposed synthesis, predicted spectroscopic signatures (NMR, IR, and Mass Spectrometry), and a hypothesized crystal structure. The methodologies presented herein are grounded in established analytical principles and serve as a robust framework for researchers engaged in the structural elucidation of complex aromatic compounds.

Introduction: The Challenge of Regioisomeric Purity

N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide belongs to the class of nitroaromatic compounds, which are pivotal intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals and dyes.[1][2] The biological and material properties of such compounds are intrinsically linked to their molecular structure, particularly the substitution pattern on the aromatic ring.

The synthesis of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide typically proceeds via the electrophilic nitration of N-(4-methoxy-2-methylphenyl)acetamide. However, the directing effects of the substituents on the phenyl ring play a crucial role in the regiochemical outcome of this reaction. The methoxy group is a strong activating group and an ortho, para-director, while the acetamido group is a moderately activating ortho, para-director. The methyl group is a weakly activating ortho, para-director. The interplay of these directing effects, coupled with steric hindrance, significantly influences the position of the incoming nitro group.

Experimental evidence suggests that the nitration of N-(4-methoxy-2-methyl)acetamide preferentially occurs at the C5 position, which is ortho to the strongly activating methoxy group and meta to the deactivating (by resonance) acetamido group, leading to N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide as the major product. The formation of the 6-nitro isomer is significantly less favored due to the steric hindrance from the adjacent methyl and acetamido groups.[3][4] This inherent synthetic challenge underscores the importance of robust analytical techniques for the unequivocal identification and characterization of the desired isomer from a mixture.

Synthesis and Regiochemical Considerations

The proposed synthesis of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide is a multi-step process starting from p-anisidine. The following workflow illustrates the likely synthetic pathway and the critical nitration step where regioselectivity is determined.

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide

This guide provides a comprehensive technical overview of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide, a substituted acetanilide derivative of interest in chemical synthesis and biological research. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, physicochemical properties, synthesis, reactivity, and potential applications, grounding all claims in authoritative data.

Introduction and Chemical Identity

N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide (CAS No: 500562-84-5) is a nitroaromatic compound that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring methoxy, methyl, nitro, and acetamide functional groups on a phenyl ring, provides a unique combination of electronic and steric properties that make it a versatile building block for more complex molecules.[1] The specific arrangement of these substituents—particularly the ortho and para relationships—governs its reactivity and potential biological interactions. This compound is a regioisomeric nitro derivative of N-(4-methoxyphenyl)acetamide.[1]

Understanding its fundamental properties is critical for its effective use in synthetic chemistry, medicinal research, and materials science.[1] This guide synthesizes available data to provide a detailed profile of the compound.

Caption: 2D structure of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide.

Core Physicochemical Data

The physicochemical properties of a compound dictate its behavior in different environments, influencing everything from reaction kinetics to bioavailability. The data for N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide are summarized below, primarily from computational models and database entries.

| Property | Value / Description | Source |

| IUPAC Name | N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide | PubChem[2] |

| CAS Number | 500562-84-5 | PubChem[2] |

| Molecular Formula | C₁₀H₁₂N₂O₄ | PubChem[2] |

| Molecular Weight | 224.21 g/mol | PubChem[1][2] |

| Appearance | Expected to be a yellow crystalline solid, similar to its isomers. | BenchChem[1] |

| XLogP3 (Lipophilicity) | 0.8 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

| InChI Key | CKJQUJCGUCWUKG-UHFFFAOYSA-N | PubChem[1][2] |

| SMILES | CC1=CC(=CC(=C1NC(=O)C)[O-])OC | PubChem[2] |

The positive XLogP3 value of 0.8 suggests the compound has a moderate degree of lipophilicity, which is a critical parameter in drug design for predicting membrane permeability.

Synthesis and Purification

While a specific, peer-reviewed synthesis for the 6-nitro isomer is not widely published, its preparation can be logically inferred from established protocols for closely related isomers, such as the nitration of N-(4-methoxy-2-methylphenyl)acetamide. The primary challenge in such a synthesis is regioselectivity—controlling the position of nitration on the aromatic ring. The electron-donating methoxy group directs ortho and para, while the ortho-para directing, weakly activating methyl and acetamido groups also influence the final position.

A plausible synthetic approach would involve the nitration of N-(4-methoxy-2-methylphenyl)acetamide.[3]

Caption: Generalized workflow for the synthesis and purification of the title compound.

Experimental Protocol (Representative)

This protocol is adapted from the synthesis of the related compound N-(4-methoxy-2-nitrophenyl)acetamide and represents a standard method for such transformations.[4][5]

-

Dissolution: Dissolve the precursor, N-(4-methoxy-2-methylphenyl)acetamide, in a suitable solvent like glacial acetic acid or concentrated sulfuric acid at a reduced temperature (e.g., 0-5 °C) in an ice bath.

-

Nitration: Add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) dropwise to the stirred solution, carefully maintaining the low temperature to control the reaction rate and minimize side-product formation.

-

Reaction: Allow the mixture to stir at low temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Work-up: Pour the reaction mixture slowly over crushed ice to quench the reaction. The crude product should precipitate out of the aqueous solution.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acid.

-

Purification: Purify the crude product via recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield the purified crystalline solid.[1]

Causality Note: The use of low temperatures is crucial during nitration. This exothermic reaction can easily lead to over-nitration or degradation of the starting material if the temperature is not controlled. The strong acid medium (H₂SO₄) protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the electrophilic aromatic substitution.

Spectroscopic and Crystallographic Insights

-

¹H NMR: Proton NMR would show distinct signals for the aromatic protons, the methoxy group protons (singlet, ~3.8-4.0 ppm), the methyl group protons on the ring (singlet, ~2.2-2.5 ppm), the acetamide methyl protons (singlet, ~2.0-2.2 ppm), and a broad singlet for the N-H proton.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the N-H stretch (~3300-3400 cm⁻¹), the C=O stretch of the amide (~1660-1680 cm⁻¹), and asymmetric/symmetric stretches of the nitro group (~1520-1560 cm⁻¹ and ~1340-1360 cm⁻¹, respectively).

Crystallographic Analysis of Isomers:

While the crystal structure of the title compound has not been published, extensive X-ray diffraction studies on its isomers provide invaluable insights into its likely molecular geometry.[4][6][7]

-

N-(4-methoxy-2-nitrophenyl)acetamide: In this closely related structure, the molecule is significantly non-planar. The nitro group and the acetamido group are twisted out of the plane of the phenyl ring. An intramolecular N-H···O hydrogen bond is observed between the amide hydrogen and an oxygen atom of the ortho-nitro group.[4][5]

-

N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide: In this regioisomer, the acetamide substituent is also twisted considerably out of the phenyl plane, forming a dihedral angle of 47.24 (6)° with it.[6][7]

Expert Inference: It is highly probable that N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide also adopts a non-planar conformation due to steric hindrance between the adjacent methyl, acetamide, and nitro groups. An intramolecular hydrogen bond between the amide N-H and the 6-nitro group's oxygen is expected, similar to the 2-nitro isomer, which would influence the molecule's conformation and crystal packing.

Chemical Reactivity and Applications

The functional groups of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide offer several avenues for chemical transformation, making it a useful synthetic intermediate.[1]

Caption: Key reaction pathways for N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents like hydrogen gas with a palladium catalyst or iron powder in an acidic medium.[1] This transformation yields N-(6-amino-4-methoxy-2-methylphenyl)acetamide, a diamine derivative that is a precursor for synthesizing heterocyclic compounds like benzodiazepines or quinoxalines.

-

Hydrolysis of the Acetamide: Under acidic or basic conditions, the acetamide group can be hydrolyzed to give the corresponding aniline (4-methoxy-2-methyl-6-nitroaniline) and acetic acid.[1] This allows for the deprotection of the amine or its use in subsequent reactions.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, potentially allowing for the displacement of the methoxy group by other nucleophiles.[1]

Applications:

-

Synthetic Intermediate: Its primary role is as a building block for more complex molecules in medicinal chemistry and material science.[1]

-

Research Chemical: It is used in biological research to study enzyme-substrate interactions and to investigate how structural modifications affect biological activity.[1]

Safety and Handling

N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide is intended for research use only and is not for human or veterinary use.[1] As with all chemical reagents, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide is a multifaceted chemical compound whose utility is defined by the interplay of its functional groups. While detailed experimental data for this specific isomer is limited, a robust understanding of its physicochemical properties, reactivity, and molecular geometry can be expertly inferred from computational data and the well-documented behavior of its close structural relatives. Its role as a synthetic intermediate provides a platform for the creation of novel compounds with potential applications in pharmacology and materials science, making it a compound of significant interest to the research community.

References

-

N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide | C10H12N2O4 - PubChem. [Link]

-

N-(4-Methoxy-2-nitrophenyl)acetamide - PMC - PubMed Central. [Link]

-

(IUCr) N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]

-

(IUCr) N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. [Link]

-

(PDF) N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide | C10H12N2O4 | CID 278883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide synthesis - chemicalbook [chemicalbook.com]

- 4. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. journals.iucr.org [journals.iucr.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide

This guide provides a comprehensive technical overview of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide, a substituted aromatic amide of interest in chemical synthesis and drug discovery. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering insights into its chemical identity, structural characteristics, synthesis, and potential applications, grounded in established scientific principles.

Core Compound Identification and Properties

N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide is a distinct chemical entity whose structure is defined by an acetamide group attached to a benzene ring, which is further substituted with methoxy, methyl, and nitro groups at specific positions. The precise arrangement of these functional groups is critical to its chemical behavior and potential biological activity.

Identifiers

Accurate identification is paramount in research and development. The primary identifiers for this compound are summarized below.

| Identifier Type | Value | Source(s) |

| CAS Number | 500562-84-5 | PubChem[1] |

| IUPAC Name | N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide | PubChem[1] |

| Molecular Formula | C₁₀H₁₂N₂O₄ | PubChem[1] |

| Molecular Weight | 224.21 g/mol | PubChem[1] |

| InChI Key | CKJQUJCGUCWUKG-UHFFFAOYSA-N | PubChem[1] |

| NSC Number | 128824 | PubChem[1] |

| DSSTox Substance ID | DTXSID401250321 | PubChem[1] |

Physicochemical Properties (Computed)

While experimental data for this specific isomer is not widely published, computational models provide valuable predictions of its physicochemical properties. These properties are crucial for predicting solubility, membrane permeability, and overall suitability for various experimental conditions.

| Property | Predicted Value | Source |

| XLogP3 (LogP) | 0.8 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 4 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 84.2 Ų | PubChem[1] |

| Exact Mass | 224.07970687 Da | PubChem[1] |

Synthesis and Structural Elucidation

Proposed Synthetic Pathway

The synthesis would likely proceed via a two-step process starting from a commercially available aniline precursor. The causality behind this proposed pathway lies in the directing effects of the substituents on the aromatic ring and the reliability of standard acylation and nitration reactions.

Caption: Proposed two-step synthesis of the target compound.

Experimental Causality:

-

Acetylation First: The initial acetylation of the aniline nitrogen is a critical strategic choice. The resulting acetamido group is an ortho-, para-director but is less activating than the original amino group. More importantly, it provides steric hindrance around the nitrogen, which can influence the regioselectivity of the subsequent nitration step.

-

Regioselectivity of Nitration: The starting material for nitration, N-(4-methoxy-2-methylphenyl)acetamide, has three activating groups. The methoxy group is a strong ortho-, para-director, the methyl group is a weak ortho-, para-director, and the acetamido group is a moderate ortho-, para-director. The positions ortho to the methoxy group are C3 and C5. The positions ortho to the methyl group are C1 (occupied) and C3. The positions ortho to the acetamido group are C2 (occupied) and C6. The position para to the methoxy is occupied (C1), as is the para to the methyl (C5). The position para to the acetamido group is occupied (C4). The powerful directing effect of the methoxy group and the moderate effect of the acetamido group would likely direct the incoming nitro group to the C5 or C6 positions. Achieving substitution at the C6 position, as required for the target compound, would be challenging due to steric hindrance from the adjacent methyl and acetamido groups. The formation of the 5-nitro isomer, N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide (CAS 196194-97-5), is often the major product in similar reactions.[4] Therefore, careful control of reaction conditions (temperature, nitrating agent) would be essential to favor the formation of the desired 6-nitro isomer.

Structural Insights from Isomers

The molecular geometry of these compounds is rarely planar. X-ray crystallography studies on the related isomers N-(4-methoxy-2-nitrophenyl)acetamide and N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide reveal significant torsion angles between the plane of the phenyl ring and its substituents.[3][5][6]

-

In N-(4-methoxy-2-nitrophenyl)acetamide , the acetamido group is twisted out of the phenyl ring plane with a torsion angle of 25.4°, while the nitro group is twisted by -12.8°.[3] This is largely due to steric repulsion and the formation of an intramolecular hydrogen bond between the amide proton and an oxygen of the ortho-nitro group.[5]

-

In N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide , the acetamide group is even more twisted, with a dihedral angle of 47.24°.[6]

For the target compound, N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide , one can predict a highly non-planar conformation. The presence of two bulky groups (methyl and nitro) ortho to the acetamido substituent would create significant steric strain, likely forcing the acetamido group into a large dihedral angle relative to the phenyl ring. This conformation will directly impact its crystal packing, solubility, and interaction with biological targets.

Caption: Steric hindrance influencing molecular conformation.

Potential Applications and Biological Context

While specific biological data for N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide is scarce, the broader class of nitro-substituted alkoxyacetanilides serves as a valuable platform in medicinal chemistry.

-

Chemical Intermediate: The primary and most established application for this compound is as an intermediate in organic synthesis. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the other substituents allow for fine-tuning of molecular properties. Derivatives of the related N-(4-methoxy-2-nitrophenyl)acetamide are used to synthesize heterocyclic systems.[2]

-

Drug Discovery Precursor: Derivatives of related acetamides have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The core scaffold is recognized for its potential to interact with biological systems. The historical use of related 4-alkoxyacetanilides like phenacetin and methacetin as analgesics underscores the pharmacological relevance of this chemical class.[5]

-

Biomimetic Research: The formation of nitrated metabolites of drugs is an area of active research. For instance, the 5-nitro isomer has been identified as a product of the biomimetic oxidation of N-(4-methoxy-2-methyl)acetamide by peroxynitrite, suggesting that such compounds could be formed in vivo during periods of oxidative stress.[4] This has implications for understanding the toxicology and pharmacology of parent drug molecules.

Safety and Handling

No specific safety data sheet (SDS) is available for N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide. However, data from closely related isomers and analogous compounds provide essential guidance for safe handling.

-

General Hazards: Based on data for N-(4-methoxy-2-nitrophenyl)acetamide and other related structures, this compound should be handled as potentially harmful if swallowed.[7][8] It may cause skin and eye irritation.[9][10]

-

Handling Precautions:

-

Use in a well-ventilated area or under a chemical fume hood.[10]

-

Avoid dust formation.[8]

-

Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7][10]

-

Avoid contact with skin, eyes, and clothing.[8]

-

Wash hands thoroughly after handling.[8]

-

-

Storage:

Conclusion

N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide is a specific isomer within a well-studied class of chemical compounds. While direct experimental data is limited, its identity is confirmed by its CAS number. Its synthesis, properties, and behavior can be rationally predicted based on the extensive knowledge of its isomers. The pronounced steric hindrance caused by its 2,4,6-substitution pattern is a key structural feature that will govern its reactivity and potential as a scaffold in drug discovery and materials science. Further experimental validation of its synthesis and biological activity is warranted to fully explore its potential.

References

-

Hines, J. E., III, Deere, C. J., Vaddi, P. S., Kondati, R. R., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(4), x220277. Available from: [Link]

-

Hines, J. E., III, Deere, C. J., Vaddi, P. S., Kondati, R. R., Fronczek, F. R., & Uppu, R. M. (2023). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 8(7), x230733. Available from: [Link]

-

Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData. Available from: [Link]

-

Boron Molecular. Buy N-(4-methoxy-2-methylphenyl)acetamide. Available from: [Link]

-

ResearchGate. (PDF) N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Available from: [Link]

-

PubChem. N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide. Available from: [Link]

-

International Union of Crystallography. N-(4-Methoxy-2-nitrophenyl)acetamide. Available from: [Link]

-

ResearchGate. (PDF) N-(4-Methoxy-2-nitrophenyl)acetamide. Available from: [Link]

-

PubChem. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide. Available from: [Link]

Sources

- 1. N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide | C10H12N2O4 | CID 278883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide, a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science. The synthesis of this target molecule presents a significant regiochemical challenge due to the specific arrangement of its functional groups. This document outlines a strategic multi-step approach designed to overcome these challenges, beginning with the readily available starting material, 4-methylphenol (p-cresol). The core of this strategy involves a carefully orchestrated sequence of electrophilic aromatic substitution, nucleophilic substitution, and reduction reactions to ensure the precise installation of the nitro, methoxy, and acetamido functionalities. This guide provides detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters for each synthetic step, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction and Synthetic Strategy

The synthesis of complex substituted aromatic compounds is a cornerstone of modern organic chemistry, with profound implications for the development of novel pharmaceuticals, agrochemicals, and functional materials. The target molecule, N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide, exemplifies the synthetic challenges associated with controlling regioselectivity in polysubstituted benzene rings. Direct nitration of a precursor such as N-(4-methoxy-2-methylphenyl)acetamide is not a viable approach, as it has been shown to preferentially yield the N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide isomer due to the strong directing effects of the methoxy group.

Therefore, a more strategic approach is required to achieve the desired 2,4,6-substitution pattern. The synthetic pathway detailed in this guide has been designed to address this challenge by introducing the substituents in a sequence that leverages their inherent directing effects to enforce the correct regiochemistry. Our retrosynthetic analysis identified 4-methoxy-2-methyl-6-nitroaniline as the key immediate precursor, which can be readily acetylated to yield the final product. The synthesis of this key intermediate is approached from p-cresol, as illustrated in the workflow below.

Overall Synthetic Workflow

Caption: A high-level overview of the proposed synthetic pathway.

Detailed Synthetic Protocols and Mechanistic Discussion

This section provides a step-by-step guide for the synthesis of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide, including detailed experimental procedures and a discussion of the underlying chemical principles.

Step 1: Double Nitration of 4-Methylphenol (p-Cresol)

The initial step involves the dinitration of p-cresol. This reaction takes advantage of the strong activating and ortho-, para-directing effects of the hydroxyl and methyl groups to install two nitro groups at the positions ortho to the hydroxyl group.

Reaction Scheme: (Image of the reaction of p-cresol with nitric and sulfuric acid to form 2,6-dinitro-4-methylphenol)

Causality of Experimental Choices: The use of a mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the nitration of the aromatic ring. The hydroxyl group of p-cresol is a powerful activating group, directing the first nitration to the ortho position. The presence of the first deactivating nitro group and the still-activating hydroxyl and methyl groups directs the second nitration to the other ortho position relative to the hydroxyl group.[1]

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool 100 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add 54 g (0.5 mol) of 4-methylphenol to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Prepare the nitrating mixture by cautiously adding 75 mL of concentrated nitric acid to 75 mL of concentrated sulfuric acid in a separate flask, cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of p-cresol in sulfuric acid over a period of 2-3 hours, maintaining the reaction temperature between 0-10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.

-

Carefully pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring.

-

The precipitated yellow solid, 2,6-dinitro-4-methylphenol, is collected by vacuum filtration and washed with copious amounts of cold water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from aqueous ethanol.

Step 2: Methylation of 2,6-Dinitro-4-methylphenol

This step involves a Williamson ether synthesis to convert the phenolic hydroxyl group into a methoxy group.

Reaction Scheme: (Image of the reaction of 2,6-dinitro-4-methylphenol with a base and methyl iodide to form 1-methoxy-4-methyl-2,6-dinitrobenzene)

Causality of Experimental Choices: The phenolic proton is acidic and can be readily removed by a suitable base, such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks an electrophilic methyl source, like methyl iodide, in an Sₙ2 reaction to form the desired ether.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 39.6 g (0.2 mol) of 2,6-dinitro-4-methylphenol and 33.2 g (0.24 mol) of anhydrous potassium carbonate in 200 mL of acetone.

-

Add 15 mL (0.24 mol) of methyl iodide to the suspension.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude 1-methoxy-4-methyl-2,6-dinitrobenzene.

-

The product can be purified by recrystallization from methanol.

Step 3: Selective Reduction of 1-Methoxy-4-methyl-2,6-dinitrobenzene

This is a critical step that involves the selective reduction of one of the two nitro groups to an amino group.

Reaction Scheme: (Image of the selective reduction of 1-methoxy-4-methyl-2,6-dinitrobenzene to 4-methoxy-2-methyl-6-nitroaniline)

Causality of Experimental Choices: The selective reduction of one nitro group in a dinitro compound can be challenging. However, reagents like sodium sulfide or ammonium polysulfide are known to selectively reduce one nitro group in the presence of another, particularly in dinitroaromatic compounds.[2] The mechanism is complex but is believed to involve a series of single-electron transfers.

Experimental Protocol:

-

In a large flask, dissolve 63.6 g (1.0 mol) of sodium sulfide nonahydrate in 200 mL of water.

-

Add 21.2 g (0.1 mol) of 1-methoxy-4-methyl-2,6-dinitrobenzene to the sodium sulfide solution.

-

Gently heat the mixture to 80-90 °C with stirring for 1-2 hours. The color of the solution should change significantly.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

The crude 4-methoxy-2-methyl-6-nitroaniline can be purified by column chromatography or recrystallization.

Step 4: Acetylation of 4-Methoxy-2-methyl-6-nitroaniline

The final step is the acetylation of the newly formed amino group to yield the target molecule.

Reaction Scheme: (Image of the acetylation of 4-methoxy-2-methyl-6-nitroaniline with acetic anhydride to form N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide)

Causality of Experimental Choices: Acetic anhydride is a highly effective and common acetylating agent for anilines. The reaction is typically carried out in a solvent like glacial acetic acid, which also acts as a catalyst.[3]

Experimental Protocol:

-

Dissolve 18.2 g (0.1 mol) of 4-methoxy-2-methyl-6-nitroaniline in 100 mL of glacial acetic acid in a round-bottom flask.

-

Slowly add 11.2 mL (0.12 mol) of acetic anhydride to the solution with stirring.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Pour the reaction mixture into 500 mL of ice-cold water to precipitate the product.

-

Collect the solid N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide by vacuum filtration and wash with cold water.

-

Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from ethanol.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide.

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| 1 | 4-Methylphenol | Conc. HNO₃, Conc. H₂SO₄ | - | 0-10 | 4-5 | 75-85 |

| 2 | 2,6-Dinitro-4-methylphenol | CH₃I, K₂CO₃ | Acetone | Reflux | 4-6 | 85-95 |

| 3 | 1-Methoxy-4-methyl-2,6-dinitrobenzene | Na₂S·9H₂O | Water | 80-90 | 1-2 | 50-60 |

| 4 | 4-Methoxy-2-methyl-6-nitroaniline | Acetic Anhydride | Glacial Acetic Acid | Room Temp. | 1-2 | 90-98 |

Visualization of Key Reaction Principles

Directing Effects in the Dinitration of p-Cresol

The regioselectivity of the initial dinitration step is crucial for the success of the entire synthetic sequence. The following diagram illustrates the directing effects of the hydroxyl and methyl groups on the p-cresol ring, leading to the desired 2,6-dinitro product.

Caption: Directing effects in the dinitration of p-cresol.

Conclusion

This technical guide has detailed a logical and robust synthetic pathway for the preparation of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide. By carefully selecting the starting material and the sequence of reactions, the significant challenge of regioselectivity has been effectively addressed. The proposed four-step synthesis, commencing from p-cresol, employs well-established and reliable chemical transformations, making it a practical approach for laboratory-scale synthesis. The detailed protocols and mechanistic discussions provided herein are intended to equip researchers and scientists with the necessary knowledge to successfully synthesize this and other similarly complex aromatic compounds.

References

-

Hines, J. E., III, Deere, C. J., Vaddi, P., Kondati, R. R., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 306–309. [Link]

- Google Patents. (2020). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

-

Prasad, U. S., Lal, M., Surve, R. N., & Agrawal, J. P. (1998). Synthesis of 4,4'-Dimethyl-3,3',5,5'-Tetranitroazoxybenzene by Selective Reduction of Trinitrotoluene. Defence Science Journal, 48(3), 323-328. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. International Agency for Research on Cancer. [Link]

Sources

- 1. 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. publications.drdo.gov.in [publications.drdo.gov.in]

- 3. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide

For Research, Scientific, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide, a key chemical intermediate. It details the compound's molecular characteristics, a proposed synthesis protocol with a focus on regioselectivity, and expected analytical characterization data. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and materials science.

Compound Identification and Properties

N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide is a substituted aromatic nitro compound. Its specific arrangement of functional groups—methoxy, methyl, nitro, and acetamide—on the phenyl ring imparts distinct chemical properties that make it a valuable building block in the synthesis of more complex molecules.[1]

A critical aspect of its structure is the steric hindrance around the acetamido group, which often results in the group being twisted out of the plane of the phenyl ring. This non-planar conformation can influence the molecule's crystalline structure and intermolecular interactions.[1]

Table 1: Core Compound Properties

| Identifier | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O₄ | [2] |

| Molecular Weight | 224.21 g/mol | [2] |

| CAS Number | 500562-84-5 | [2] |

| IUPAC Name | N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide | [2] |

| Synonyms | Acetic Acid-(4-Methoxy-2-Methyl-6-Nitro-Anilide) | [2] |

Synthesis and Regioselectivity

The synthesis of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide is primarily achieved through the electrophilic nitration of its precursor, N-(4-methoxy-2-methylphenyl)acetamide. However, the directing effects of the substituents on the aromatic ring present a significant challenge in achieving the desired regioselectivity.

The Challenge of Regioselectivity

The starting material, N-(4-methoxy-2-methylphenyl)acetamide, has three activating/directing groups:

-

-OCH₃ (methoxy): A strong activating, ortho-, para- directing group.

-

-NHCOCH₃ (acetamide): A moderate activating, ortho-, para- directing group.

-

-CH₃ (methyl): A weak activating, ortho-, para- directing group.

The positions ortho to the powerful methoxy group are C3 and C5. The position ortho to the acetamido group is C6 (the other, C2, is blocked by the methyl group). The interplay of these directing effects means that nitration can potentially occur at C3, C5, or C6. Indeed, studies have shown that nitration of N-(4-methoxy-2-methylphenyl)acetamide under certain conditions, such as with peroxynitrite, preferentially yields the 5-nitro isomer, with little to no formation of the desired 6-nitro product.[3][4] This highlights the necessity of carefully selecting the nitrating agent and reaction conditions to favor substitution at the sterically hindered C6 position.

Proposed Synthesis Protocol: Mixed Acid Nitration

To overcome the preferential formation of the 5-nitro isomer, a classic and robust method using a mixed acid system (concentrated nitric acid and sulfuric acid) is proposed. The highly electrophilic nitronium ion (NO₂⁺) generated in situ is capable of overcoming the steric hindrance at the C6 position, which is activated by the adjacent acetamido group.

Diagram 1: Proposed Synthesis Workflow

Caption: Workflow for the synthesis of the target compound.

Experimental Protocol:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, cautiously add concentrated nitric acid (1.1 equivalents) dropwise to chilled, concentrated sulfuric acid (2-3 equivalents) with constant stirring. Maintain the temperature below 10°C throughout the addition.

-

Dissolution of Starting Material: In a separate three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve N-(4-methoxy-2-methylphenyl)acetamide (1.0 equivalent) in a minimal amount of concentrated sulfuric acid. Cool this solution to 0-5°C.

-

Nitration Reaction: Add the pre-cooled mixed acid dropwise to the solution of the starting material. The rate of addition should be carefully controlled to maintain the internal temperature between 5°C and 10°C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at the same temperature for an additional 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.

-

Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide.

Structural Elucidation and Characterization

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Two singlets or narrowly coupled doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the protons at C3 and C5. - Methoxy Protons (-OCH₃): A singlet around δ 3.8-4.0 ppm. - Methyl Protons (Ar-CH₃): A singlet around δ 2.2-2.4 ppm. - Acetamide Protons (-NHCOCH₃): A singlet for the methyl group around δ 2.0-2.2 ppm and a broad singlet for the NH proton at lower field. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A peak in the range of δ 168-172 ppm. - Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-155 ppm), with carbons attached to oxygen and nitrogen appearing at lower fields. - Methoxy Carbon (-OCH₃): A peak around δ 55-60 ppm. - Methyl Carbons (-CH₃): Peaks for the aromatic methyl and acetamide methyl groups in the upfield region (δ 15-25 ppm). |

| IR Spectroscopy | - N-H Stretch: A peak around 3300-3400 cm⁻¹. - C=O Stretch (Amide I): A strong absorption band around 1660-1690 cm⁻¹. - N-O Asymmetric Stretch (Nitro): A strong band around 1520-1560 cm⁻¹. - N-O Symmetric Stretch (Nitro): A strong band around 1340-1370 cm⁻¹. - C-O Stretch (Methoxy): A peak around 1250 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 224.21). - Fragmentation Pattern: Characteristic fragmentation patterns, such as the loss of the acetyl group or the nitro group. |

Applications in Research and Development

N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide serves as a versatile intermediate in organic synthesis. Its utility stems from the presence of multiple functional groups that can be selectively modified.

-

Pharmaceutical Synthesis: The nitro group can be readily reduced to an amine, providing a key precursor for the synthesis of various heterocyclic compounds and potential drug candidates. The specific substitution pattern makes it an interesting scaffold for structure-activity relationship (SAR) studies.

-

Materials Science: As a building block, it can be incorporated into larger molecular structures for the development of novel dyes, polymers, and other functional materials where the electronic properties of the nitroaromatic system are of interest.[1]

Safety and Handling

While a specific safety data sheet for N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide is not widely available, data from closely related nitroaromatic compounds suggests that it should be handled with care.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

The synthesis protocol involves the use of concentrated and corrosive acids. All handling of these reagents must be performed with extreme caution in a chemical fume hood, using appropriate personal protective equipment.

References

-

PubChem. N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide. Available at: [Link].

-

Hines, J. E., III, Deere, C. J., Agu, O. A., & Uppu, R. M. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10(x), x250470. Available at: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 278883, N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide. Retrieved January 16, 2026 from [Link].

- Google Patents. Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

-

Hines, J. E., III, Deere, C. J., Agu, O. A., & Uppu, R. M. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E81(Pt 6), 793–796. Available at: [Link].

-

PubChem. N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide. Available at: [Link].

Sources

- 1. oiccpress.com [oiccpress.com]

- 2. N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide | C10H12N2O4 | CID 278883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 500562-84-5|N-(4-Methoxy-2-methyl-6-nitrophenyl)acetamide|BLD Pharm [fr.bldpharm.com]

- 4. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Analysis of N-(4-methoxy-2-nitrophenyl)acetamide

Introduction

N-(4-methoxy-2-nitrophenyl)acetamide is a substituted aromatic compound of interest in medicinal chemistry and drug development. Its structure, featuring an acetamido, a methoxy, and a nitro group on a benzene ring, gives rise to a unique electronic environment that is reflected in its spectral properties. Understanding the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this molecule is crucial for its unambiguous identification, purity assessment, and for predicting its chemical behavior. This guide provides a detailed analysis of the spectral data for N-(4-methoxy-2-nitrophenyl)acetamide, grounded in the principles of spectroscopic interpretation and supported by experimental data.

Molecular Structure and Key Features

The structural arrangement of the functional groups in N-(4-methoxy-2-nitrophenyl)acetamide dictates its spectral characteristics. The electron-donating methoxy group and the electron-withdrawing nitro group, positioned para and ortho to the acetamido group respectively, create a distinct pattern of electron density around the aromatic ring. This electronic distribution is a key factor in determining the chemical shifts observed in NMR spectroscopy. Furthermore, the presence of specific bonds and functional groups gives rise to characteristic absorption bands in IR spectroscopy and predictable fragmentation patterns in mass spectrometry.

An In-depth Technical Guide to the Potential Biological Activity of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide

Foreword: Unveiling the Potential of a Novel Nitroaromatic Compound

In the vast landscape of medicinal chemistry, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide focuses on N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide, a nitroaromatic compound with a substitution pattern that suggests a rich, yet unexplored, potential for biological activity. While direct experimental evidence for this specific molecule is nascent, a comprehensive analysis of its structural analogues and the broader class of nitroaniline derivatives provides a compelling rationale for its investigation. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, offering a structured approach to unlocking the therapeutic promise of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide. We will delve into its chemical rationale, hypothesize potential biological activities based on established structure-activity relationships, and provide detailed, actionable experimental protocols to validate these hypotheses.

Compound Profile: N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide

N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide (C10H12N2O4) is an organic compound characterized by a substituted nitrobenzene ring.[1][2] The strategic placement of a methoxy, a methyl, and a nitro group, in addition to the acetamide moiety, creates a unique electronic and steric environment that is likely to govern its biological interactions.

| Property | Value | Source |

| IUPAC Name | N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide | PubChem[2] |

| Molecular Formula | C10H12N2O4 | PubChem[2] |

| Molecular Weight | 224.21 g/mol | PubChem[2] |

| CAS Number | 500562-84-5 | PubChem[2] |

The synthesis of this compound, while not extensively detailed in publicly available literature, can be inferred from standard organic chemistry principles. A plausible synthetic route involves the nitration of N-(4-methoxy-2-methylphenyl)acetamide. However, it is noteworthy that studies on related compounds suggest that the nitration of N-(4-methoxy-2-methyl)acetamide may preferentially yield the 5-nitro isomer due to the directing effects of the methoxy and acetamido groups.[3][4] This highlights the need for careful regioselective synthesis and purification to isolate the desired 6-nitro isomer.

Hypothesized Biological Activities: A Logic-Driven Exploration

The biological potential of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide can be logically inferred from the well-documented activities of the broader class of nitro compounds.[5][6] The nitro group is a key pharmacophore known to be a harbinger of diverse biological effects, primarily through its ability to undergo bioreduction in cellular environments.[5][7]

Antimicrobial and Antiparasitic Potential

Nitroaromatic compounds have a long history as effective antimicrobial and antiparasitic agents.[5][8] The mechanism often involves the enzymatic reduction of the nitro group within the target organism, leading to the formation of cytotoxic nitroso and hydroxylamine intermediates. These reactive species can induce significant cellular damage, including DNA strand breaks and oxidative stress, ultimately leading to cell death.[5]

Causality behind the Hypothesis:

-

Broad Spectrum Activity of Nitroanilines: Research has shown that nitroaniline derivatives exhibit activity against a wide range of pathogens, including bacteria, fungi, and protozoa.[8]

-

Redox Cycling: The nitro group of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide can likely undergo reduction by microbial nitroreductases, initiating a cascade of cytotoxic events.

Anticancer Activity

The potential of nitro compounds as antineoplastic agents is another promising avenue of investigation.[5][8] The mechanism of action is often linked to their ability to act as bioreductive prodrugs. In the hypoxic environment characteristic of solid tumors, specific nitroreductase enzymes are often overexpressed. These enzymes can selectively reduce the nitro group of the compound, leading to the localized release of a cytotoxic agent that damages the cancer cells.

Causality behind the Hypothesis:

-

Hypoxia-Activated Prodrugs: The nitroaromatic scaffold is a classic feature of hypoxia-activated prodrugs.

-

Activity of Dinitrobenzene Derivatives: Studies have demonstrated the in-vivo anticancer activity of dinitrobenzene derivatives against various carcinoma models.[8]

Anti-inflammatory Properties

Some nitrated molecules have demonstrated anti-inflammatory effects.[6] While the exact mechanisms are still under investigation, it is plausible that they may modulate inflammatory pathways through various interactions.

Proposed Experimental Workflows for Validation

To systematically investigate the hypothesized biological activities of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide, a tiered experimental approach is recommended. The following workflows provide a comprehensive and self-validating system for characterization.

Workflow for Antimicrobial Activity Screening

This workflow is designed to assess the broad-spectrum antimicrobial potential of the compound.

Caption: Workflow for antimicrobial activity screening of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide.

Protocol for Minimum Inhibitory Concentration (MIC) Assay:

-

Preparation of Stock Solution: Dissolve N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to CLSI guidelines.

-

Serial Dilution: Perform a two-fold serial dilution of the compound stock solution in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (temperature, time) for each microorganism.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for Anticancer Activity Evaluation

This workflow aims to evaluate the potential of the compound as a hypoxia-activated anticancer agent.

Caption: Workflow for anticancer activity evaluation of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide.

Protocol for Cell Viability Assay under Normoxic and Hypoxic Conditions:

-

Cell Culture: Culture a panel of cancer cell lines (e.g., MCF-7, A549, HCT116) in their recommended growth media.

-

Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide.

-

Induction of Hypoxia: Place one set of plates in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) and the other set in a standard normoxic incubator (21% O2, 5% CO2).

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

-

Viability Assessment: Add a viability reagent (e.g., MTT, resazurin) and measure the absorbance or fluorescence according to the manufacturer's protocol.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for both normoxic and hypoxic conditions. A significantly lower IC50 under hypoxic conditions would suggest hypoxia-selective activity.

Structural Considerations and Mechanistic Insights

The specific arrangement of substituents on the phenyl ring of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide is crucial for its potential activity. The electron-donating methoxy and methyl groups will influence the electron density of the aromatic ring, which in turn can affect the reduction potential of the nitro group. The steric hindrance provided by the ortho-methyl and ortho-nitro groups relative to the acetamide moiety may impact its binding to target enzymes.

The general mechanism of action for bioactive nitro compounds is illustrated below:

Sources

- 1. N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide synthesis - chemicalbook [chemicalbook.com]

- 2. N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide | C10H12N2O4 | CID 278883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide and its Relation to the 4-Alkoxyacetanilide Class

Authored For: Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a detailed examination of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide, a substituted aromatic compound, within the broader context of the 4-alkoxyacetanilide family. It outlines a robust synthetic protocol for its preparation, methods for its analytical characterization, and a comprehensive discussion of its structural and electronic properties. By analyzing the influence of its specific substitution pattern—a combination of electron-donating and electron-withdrawing groups—this guide elucidates the compound's relationship to its parent class, which includes historically significant analgesics. This document serves as a technical resource for researchers interested in the synthesis and properties of highly substituted acetanilides for applications in medicinal chemistry and materials science.

The 4-Alkoxyacetanilide Scaffold: A Foundation in Medicinal Chemistry

The 4-alkoxyacetanilide scaffold is a core structure in medicinal chemistry, famously represented by analgesics like phenacetin (4-ethoxyacetanilide) and its active metabolite, paracetamol (acetaminophen, N-(4-hydroxyphenyl)acetamide).[1] The general structure consists of an acetamide group attached to a benzene ring, with an alkoxy group at the para-position (C4).

The appeal of this scaffold lies in its synthetic accessibility and the tunable nature of its physicochemical and pharmacological properties through substitution on the aromatic ring. Historically, derivatives were developed to mitigate the toxicity associated with the parent compound, acetanilide, while retaining its antipyretic and analgesic effects.[2] The introduction of the 4-alkoxy group, for instance, was a key modification that led to clinically useful compounds. However, some 4-alkoxyacetanilides were later withdrawn due to concerns about carcinogenicity and nephrotoxicity, often linked to their metabolic pathways.[1][3]

Further derivatization allows for fine-tuning of properties such as solubility, metabolic stability, and target binding affinity, making this scaffold a continued area of interest for developing novel chemical entities.

Caption: General chemical scaffold of 4-alkoxyacetanilides.

Focus Compound: N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide

N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide (C₁₀H₁₂N₂O₄) is a highly substituted derivative within this class.[4] Its structure is unique due to the specific arrangement of functional groups on the phenyl ring:

-

An Acetamide Group: The core functional group defining the class.

-

A Para-Methoxy Group (-OCH₃): A strong electron-donating group.

-

An Ortho-Methyl Group (-CH₃): A weak electron-donating group.

-

An Ortho-Nitro Group (-NO₂): A strong electron-withdrawing group, positioned ortho to the acetamide nitrogen.

This combination of sterically bulky ortho-substituents and opposing electronic influences creates a molecule with distinct chemical properties compared to simpler analogs.[5]

Physicochemical and Computed Properties

A summary of the key properties for N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide is presented below for reference.

| Property | Value | Source |

| IUPAC Name | N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide | PubChem[4] |

| Molecular Formula | C₁₀H₁₂N₂O₄ | PubChem[4] |

| Molecular Weight | 224.21 g/mol | PubChem[4] |

| CAS Number | 500562-84-5 | PubChem[4] |

| XLogP3 | 0.8 | PubChem[4] |

Synthesis and Mechanistic Considerations

The synthesis of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide is most logically achieved via the acetylation of its corresponding aniline precursor, 4-methoxy-2-methyl-6-nitroaniline. This approach avoids potential issues with regioselectivity that would arise from attempting to nitrate N-(4-methoxy-2-methylphenyl)acetamide, a reaction known to preferentially yield the 5-nitro isomer due to the directing effects of the existing substituents.[2][6]

The proposed method is an adaptation of a standard, reliable protocol for the acetylation of anilines using acetic anhydride in an acidic medium.[1][7]

Experimental Protocol: Acetylation of 4-methoxy-2-methyl-6-nitroaniline

Causality: The choice of glacial acetic acid as the solvent is crucial; it is not only a polar medium to dissolve the aniline precursor but also acts as a catalyst. It protonates the carbonyl oxygen of acetic anhydride, rendering it a much more potent electrophile for the nucleophilic attack by the weakly basic aniline nitrogen. The electron-withdrawing nitro group significantly reduces the nucleophilicity of the amine, necessitating this activation.

Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxy-2-methyl-6-nitroaniline (1.82 g, 10 mmol).

-

Solvent Addition: Add 20 mL of glacial acetic acid to the flask and stir the mixture until the aniline precursor is fully dissolved.

-

Reagent Addition: Carefully add acetic anhydride (1.14 mL, 1.22 g, 12 mmol, 1.2 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 118 °C) and maintain this temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase.

-

Workup: After cooling to room temperature, slowly pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. This step hydrolyzes any remaining acetic anhydride and precipitates the solid acetamide product.

-

Isolation and Purification: Collect the resulting yellow crystalline solid by suction filtration using a Büchner funnel.[5] Wash the crystals with two 20 mL portions of cold water to remove residual acetic acid. The crude product can be purified by recrystallization from an ethanol/water mixture to yield N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide.

Caption: Synthetic workflow for N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide.

Analytical Characterization and Validation

The identity and purity of the synthesized product must be confirmed through standard analytical techniques. This step serves as the validation for the synthetic protocol.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the acetamide methyl protons (~2.2 ppm), the aromatic protons, the methoxy protons (~3.9 ppm), the aromatic methyl protons (~2.1 ppm), and the N-H proton (a broad singlet, downfield). |

| ¹³C NMR | Resonances for the carbonyl carbon (~169 ppm), aromatic carbons (some shifted downfield due to the nitro group), and the three distinct methyl carbons.[8] |

| FT-IR | Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching of the amide (~1670 cm⁻¹), and asymmetric/symmetric stretching of the N-O bonds in the nitro group (~1520 and 1350 cm⁻¹). |

| Mass Spec (MS) | A molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 224.21. |

| Melting Point | A sharp, defined melting point, indicating high purity. |

Structural Relationship to the 4-Alkoxyacetanilide Class

The unique substitution pattern of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide creates significant deviations from the properties of simpler 4-alkoxyacetanilides.

Electronic Effects

The phenyl ring is subject to a "push-pull" electronic effect.

-

Push (Electron-Donating): The 4-methoxy group is a powerful +R (resonance) and -I (inductive) donor, activating the ring. The 2-methyl group is a weak +I donor.

-

Pull (Electron-Withdrawing): The 6-nitro group is a potent -R and -I group, deactivating the ring.

This electronic tug-of-war influences the molecule's reactivity, electron density distribution, and potential biological interactions. The presence of the nitro group, in particular, can make the compound a substrate for cellular reductases, a mechanism of action for some nitroaromatic drugs.[5]

Steric Effects and Molecular Conformation

Structural analyses of related, highly substituted acetanilides show that steric hindrance from ortho-substituents forces the acetamide group to twist significantly out of the plane of the phenyl ring.[6][9] In this molecule, the combined steric bulk of the ortho-methyl and ortho-nitro groups would be expected to induce a large dihedral angle between the acetamide plane and the phenyl ring plane.

This conformational lock has several implications:

-

Reduced Conjugation: It disrupts the π-conjugation between the amide nitrogen's lone pair and the aromatic system.

-

Altered Hydrogen Bonding: Unlike analogs without an ortho-nitro group that can form intermolecular hydrogen bonds, this compound is prone to forming a strong intramolecular hydrogen bond between the amide N-H and an oxygen of the adjacent nitro group.[2][10] This satisfies the primary hydrogen bond donor internally, which can decrease water solubility and alter crystal packing.

Sources

- 1. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. N-(4-Methoxy-3-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide | C10H12N2O4 | CID 278883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. rsc.org [rsc.org]

- 9. journals.iucr.org [journals.iucr.org]

- 10. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide on the Crystal Structure of N-(4-methoxy-2-nitrophenyl)acetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of N-(4-methoxy-2-nitrophenyl)acetamide and its derivatives. These compounds are of significant interest due to their relationship to widely used analgesics and their potential role as metabolites formed under conditions of oxidative stress. This guide will delve into the synthetic methodologies, detailed crystallographic analysis, and the critical role of intramolecular and intermolecular interactions in dictating the three-dimensional architecture of these molecules. Particular emphasis is placed on the conformational nuances arising from steric and electronic effects of the substituents on the phenyl ring. The insights presented herein are crucial for understanding the structure-activity relationships that govern the biological properties of these compounds, offering valuable information for drug design and development.

Introduction: The Significance of N-(4-methoxy-2-nitrophenyl)acetamide Derivatives

The study of N-(4-methoxy-2-nitrophenyl)acetamide and its analogues is rooted in the long history of 4-alkoxyacetanilides, a class of compounds that includes the once-common analgesic, phenacetin (N-(4-ethoxyphenyl)acetamide). While effective, phenacetin was withdrawn from the market due to concerns about its carcinogenicity and nephrotoxicity. Its primary metabolite, acetaminophen (N-(4-hydroxyphenyl)acetamide), remains one of the most widely used over-the-counter analgesics and antipyretics.

The introduction of a nitro group, particularly at the ortho position to the acetamido group, significantly influences the molecule's electronic and steric properties. N-(4-methoxy-2-nitrophenyl)acetamide serves as a key intermediate in the synthesis of various heterocyclic compounds, including thiadiazoles, piperazinediones, and quinoxalines. Furthermore, understanding the structure of nitrated derivatives is crucial as they can be formed in vivo through reactions with cellular oxidants like hypochlorite and peroxynitrite, potentially modulating the pharmacological or toxicological profiles of their parent compounds.

This guide will provide a detailed examination of the crystal structure of the title compound and its derivatives, offering insights into the subtle interplay of forces that govern their solid-state conformation.

Synthesis and Crystallization: A Self-Validating Protocol

The synthesis of N-(4-methoxy-2-nitrophenyl)acetamide is typically achieved through a straightforward and high-yielding acetylation of the corresponding aniline precursor. The reliability of this protocol is critical for obtaining high-purity single crystals suitable for X-ray diffraction analysis.

Experimental Protocol: Synthesis of N-(4-methoxy-2-nitrophenyl)acetamide

This protocol describes a validated method for the synthesis and crystallization of N-(4-methoxy-2-nitrophenyl)acetamide.

Materials:

-

4-methoxy-2-nitroaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Deionized water

Procedure:

-

Dissolve 3.36 g (20 mmol) of 4-methoxy-2-nitroaniline in 30 ml of glacial acetic acid in a suitable reaction vessel.

-

To the stirred solution, add 2.46 g (24 mmol) of acetic anhydride.

-

Allow the reaction mixture to stir continuously at room temperature for 18 hours.

-

After the reaction is complete, remove the solvent under vacuum to obtain the crude product.

-

Purify the residue by recrystallizing twice from an aqueous solution. This is achieved by dissolving the crude product in a minimal amount of hot deionized water and allowing it to cool slowly.

-

Single crystals in the form of yellow laths, suitable for X-ray diffraction, are obtained by the slow cooling of a nearly saturated aqueous solution.

Causality Behind Experimental Choices:

-

Glacial Acetic Acid as Solvent: Glacial acetic acid serves as an excellent solvent for both the starting aniline and the acetylating agent, facilitating a homogenous reaction mixture. It also acts as a proton source, which can catalyze the reaction.

-

Molar Excess of Acetic Anhydride: A slight molar excess of acetic anhydride is used to ensure the complete conversion of the starting aniline to the desired acetamide, driving the reaction to completion.

-

Room Temperature Reaction: The acetylation proceeds efficiently at room temperature, avoiding the need for heating, which could potentially lead to side reactions or degradation of the product.

-

Recrystallization from Aqueous Solution: Recrystallization is a critical purification step. The choice of an aqueous solution is based on the differential solubility of the product and any remaining impurities. The slow cooling process is essential for the growth of well-ordered single crystals.

Figure 1. Workflow for the synthesis and crystallographic analysis.

Crystallographic Analysis and Molecular Geometry

Single-crystal X-ray diffraction is the definitive technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. The data obtained from this analysis provides a wealth of information regarding bond lengths, bond angles, and torsional angles, which collectively define the molecular conformation.

Crystal System and Space Group

N-(4-methoxy-2-nitrophenyl)acetamide crystallizes in the monoclinic system with the space group P21/n.[1] This crystallographic information is fundamental as it describes the symmetry of the crystal lattice and the arrangement of the molecules within the unit cell.

Conformational Analysis: A Non-Planar Structure

A key finding from the crystallographic analysis is that N-(4-methoxy-2-nitrophenyl)acetamide is a significantly non-planar molecule. This deviation from planarity is a direct consequence of the steric and electronic interactions between the substituents on the phenyl ring. The degree of non-planarity can be quantified by examining the torsion angles of the substituent groups relative to the central phenyl ring.

| Substituent Group | Torsion Angle (°C) | Degree of Non-planarity |

| Methoxy | 6.1 (5) | Nearly Coplanar |

| Nitro | 12.8 (5) | Moderately Twisted |

| Acetamido | 25.4 (5) | Significantly Twisted |

| Table 1. Torsion angles of substituents in N-(4-methoxy-2-nitrophenyl)acetamide. |

Expert Insights on Conformational Preferences:

-

The methoxy group exhibits the smallest torsion angle, indicating it is nearly coplanar with the phenyl ring. This is attributed to the resonance interaction between the oxygen lone pairs and the aromatic pi-system, which favors a planar arrangement.

-

The nitro group is moderately twisted out of the plane of the phenyl ring. This deviation is a result of steric hindrance with the adjacent acetamido group.

-

The acetamido group shows the most significant deviation from planarity. This large torsion angle is a clear indication of substantial steric repulsion between the bulky acetamido group and the ortho-nitro group. This steric clash forces the acetamido group to rotate out of the plane of the phenyl ring to minimize unfavorable interactions.

The degree of twisting of the acetamido group is a critical conformational feature. For instance, in N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, the presence of an additional methyl group ortho to the acetamido group increases this torsion angle to approximately 47°. This highlights the dominant role of steric effects in determining the molecular conformation.

The Role of Intramolecular and Intermolecular Hydrogen Bonding

Hydrogen bonding plays a pivotal role in dictating the conformation of individual molecules and their packing in the crystal lattice. In N-(4-methoxy-2-nitrophenyl)acetamide, both intramolecular and intermolecular hydrogen bonds are observed.

Intramolecular Hydrogen Bonding: A Defining Feature

A crucial structural feature of N-(4-methoxy-2-nitrophenyl)acetamide is the presence of an intramolecular N-H···O hydrogen bond between the amide proton and one of the oxygen atoms of the ortho-nitro group. This interaction creates a six-membered ring, which significantly influences the orientation of the acetamido and nitro groups.

Consequences of Intramolecular Hydrogen Bonding:

-

Conformational Rigidity: The intramolecular hydrogen bond locks the acetamido and nitro groups into a specific orientation, reducing the conformational flexibility of the molecule.

-

Planarity of the N-H Bond: This hydrogen bond helps to maintain the N-H bond in the plane of the six-membered ring.

-

Influence on Intermolecular Interactions: By satisfying the hydrogen-bonding potential of the amide proton internally, it precludes the formation of strong intermolecular N-H···O hydrogen bonds that are often observed in other acetanilides.

Figure 2. Intramolecular hydrogen bond in the title compound.

Intermolecular Interactions and Crystal Packing